Pseudomonas quinolone signal
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (100 MHz, D₂O): Peaks at δ 1.25–1.35 (m, 10H, heptyl chain), δ 1.65 (quintet, 2H, CH₂ adjacent to quinoline), δ 3.45 (t, 2H, CH₂ linked to quinoline), δ 6.90–7.60 (m, 4H, aromatic protons), and δ 12.10 (s, 1H, hydroxyl).
- ¹³C NMR (100 MHz, D₂O): Key signals include δ 180.2 (C=O), δ 162.5 (C-OH), δ 120–140 (aromatic carbons), and δ 22–34 (aliphatic carbons from the heptyl chain).
Infrared (IR) Spectroscopy
The IR spectrum shows a broad O–H stretch at 3200–3400 cm⁻¹ , a carbonyl (C=O) stretch at 1660 cm⁻¹ , and aromatic C=C vibrations at 1600 cm⁻¹ . The absence of a free hydroxyl peak in the solid state confirms intramolecular hydrogen bonding.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) yields a dominant [M+H]⁺ ion at m/z 260.2, consistent with the molecular formula. Fragmentation patterns reveal loss of the heptyl chain (m/z 174.1) and subsequent decomposition of the quinoline core.
Crystallographic Analysis and Three-Dimensional Conformations
X-ray crystallography of PQS (CCDC 780780) reveals a planar quinoline ring system with a dihedral angle of 2.5° between the aromatic and ketone planes. The heptyl chain adopts a fully extended conformation, minimizing steric clashes with the hydroxyl group. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 15.20 Å |
| β Angle | 98.7° |
| Hydrogen Bonding | O–H···O (2.65 Å) |
Properties
IUPAC Name |
2-heptyl-3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUIHOQDSVZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376772 | |
| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521313-35-9 | |
| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Challenges in Traditional Synthesis
The Duff reaction, involving hexamethylenetetramine (HMTA) and trifluoroacetic acid, often suffers from inconsistent yields due to side reactions and sensitivity to moisture. Similarly, the Dakin oxidation step, which employs hydrogen peroxide under alkaline conditions, requires meticulous control of reaction parameters to avoid over-oxidation or decomposition. These limitations underscored the need for more robust methodologies.
Optimized Two-Step Synthesis: A Modern Approach
A breakthrough in PQS synthesis emerged with the development of a streamlined two-step protocol leveraging Grignard reagents and microwave-assisted cyclization. This method significantly improves yield and reproducibility while reducing reaction time.
Step 1: Synthesis of α-Chloro Ketone Intermediate
The process begins with the preparation of α-chloro ketone 10 (Fig. 4). Bromoheptane (9 ) is converted to a heptyl Grignard reagent (8 ) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This reagent reacts with 2-chloro-N-methoxy-N-methylacetamide (3 ) to yield α-chloro ketone 10 with 80–90% efficiency. Key conditions include:
Step 2: Microwave-Assisted Cyclization
The α-chloro ketone 10 undergoes cyclization with anthranilic acid (11 ) under microwave irradiation (150°C, 30 min) to produce PQS. This step achieves 75–85% yield after purification via column chromatography or recrystallization. Advantages include:
-
Reduced reaction time : 30 minutes vs. several hours in conventional heating.
-
Enhanced purity : Minimized side products due to controlled energy input.
Comparative Analysis of Synthetic Methods
The following table contrasts traditional and optimized protocols:
| Parameter | Traditional Method | Optimized Two-Step Method |
|---|---|---|
| Steps | 3 | 2 |
| Total Time | 48–72 hours | 24 hours |
| Overall Yield | 40–50% | 60–70% |
| Key Advantages | Established literature precedent | Higher efficiency, scalability |
| Key Limitations | Low reproducibility | Requires microwave equipment |
Critical Considerations in Modern Synthesis
Grignard Reagent Stability
The heptyl Grignard reagent (8 ) is highly moisture-sensitive, necessitating strict anhydrous conditions. Even trace water can lead to premature hydrolysis, reducing yields by 20–30%.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-3-hydroxy-4(1H)-quinolone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroquinone derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Quorum Sensing and Bacterial Communication
PQS is an integral part of the quorum sensing system in Pseudomonas aeruginosa, which enables bacteria to regulate gene expression based on population density. This process is vital for coordinating group behaviors such as biofilm formation and virulence factor production.
Neurobiological Implications
Recent studies have indicated that PQS can influence central nervous system functions. Research has shown that low concentrations of PQS can inhibit polyphosphoinositide hydrolysis in mouse brain slices, suggesting a potential role in modulating neuronal signaling pathways.
Behavioral Effects
- Administration of PQS has been linked to reduced locomotor activity and altered responses to psychostimulants in mice, indicating its potential effects on behavior and neurochemistry .
- These findings suggest that PQS may serve as a novel interkingdom signaling molecule, influencing not only bacterial behavior but also host neural processes.
Potential Therapeutic Applications
Given its role in quorum sensing and neurobiology, PQS presents potential therapeutic avenues, particularly in developing anti-virulence strategies against Pseudomonas aeruginosa infections.
Anti-Virulence Strategies
- Targeting the PQS signaling pathway could lead to innovative treatments that disarm bacterial virulence without killing the bacteria, thus reducing the selective pressure for antibiotic resistance .
- Research into PQS analogs or inhibitors could provide new leads for drug development aimed at treating chronic infections associated with biofilm-forming bacteria.
Case Studies and Research Findings
Several studies have documented the applications of PQS in various contexts:
Mechanism of Action
2-Heptyl-3-hydroxy-4(1H)-quinolone exerts its effects primarily through its role as a quorum sensing molecule . It binds to specific receptors in bacterial cells, triggering a cascade of signaling events that regulate gene expression . This regulation affects various cellular processes, including virulence factor production, biofilm formation, and motility . The molecular targets include quorum sensing receptors such as PqsR in Pseudomonas aeruginosa .
Comparison with Similar Compounds
Table 1: Comparative Analysis of PQS and Related Compounds
Key Research Findings
QS Inhibition Efficacy :
- PQS reduces QS response to 43.1% at 50 µM, while synthetic MOQ and HOQ show 62.2% and variable activity, respectively . Phenazine carboxylic acid (PCA), a structurally distinct compound, exhibits stronger inhibition (33.7%) .
- Alkyl chain length and hydroxylation critically influence activity: PQS’s 2-heptyl chain enhances membrane interaction, while 3-hydroxy group is essential for PqsR activation .
Indole derivatives (e.g., 7-hydroxyindole) disrupt P. aeruginosa virulence by interfering with extracellular vesicle (EV) production .
Structural-Activity Relationships (SAR): Hydrophobicity: Longer alkyl chains (e.g., PQS’s heptyl) improve membrane permeability and receptor binding .
Biological Activity
2-Heptyl-3-hydroxy-4-quinolone (PQS) is a significant quorum sensing molecule produced by Pseudomonas aeruginosa, which plays a crucial role in bacterial communication and the regulation of virulence factors. This compound is integral to understanding the interactions between bacteria and their hosts, particularly in the context of infections and immune responses.
- Molecular Formula : C16H21NO2
- Molecular Weight : 259.34 g/mol
- Purity : >96% (typically in research settings)
Biological Significance
PQS is involved in various biological activities, primarily through its role in quorum sensing, which allows bacteria to coordinate their behavior based on population density. This signaling mechanism influences numerous physiological processes, including virulence factor expression, biofilm formation, and interspecies communication.
Quorum Sensing Mechanism
- Production : PQS is synthesized from 2-heptyl-4-quinolone (HHQ) via the action of the enzyme PqsH.
- Regulation : Its production is regulated by the Las and Rhl systems, which are critical for Pseudomonas aeruginosa's ability to adapt to environmental changes and host defenses.
- Function : PQS modulates gene expression related to virulence factors such as elastase and pyocyanin, enhancing the pathogenicity of Pseudomonas aeruginosa.
Central Nervous System Effects
Recent studies have demonstrated that PQS can influence central nervous system (CNS) functions. At low micromolar concentrations, PQS inhibited polyphosphoinositide hydrolysis in mouse brain slices and affected cAMP formation, indicating potential neuroactive properties. Systemic administration of PQS altered locomotor activity in mice and increased immobility time in behavioral tests, suggesting a significant impact on CNS signaling pathways .
Immune Response Modulation
PQS has been shown to interact with host immune responses:
- It stimulates innate immunity and enhances bacterial clearance.
- The compound's presence in serum and brain tissues indicates its systemic effects post-administration .
Case Study 1: PQS in Cystic Fibrosis
A study analyzed the production of alkyl-quinolones (AQs), including PQS, from strains isolated from cystic fibrosis patients. The findings indicated that chronic colonization strains produced higher levels of specific AQs, suggesting their potential as biomarkers for infection stages .
Case Study 2: Neurobehavioral Impact
In a controlled experiment involving mice, PQS was injected intraperitoneally at a dose of 10 mg/kg. The results showed significant changes in behavior:
- Reduced spontaneous locomotor activity.
- Increased immobility during forced swim tests, indicating possible antidepressant-like effects .
Research Findings
Q & A
Q. What are the validated methodologies for detecting and quantifying PQS in bacterial cultures?
PQS detection requires sensitive analytical methods due to its low physiological concentrations. High-performance liquid chromatography (HPLC) coupled with electrochemical detection using boron-doped diamond (BDD) electrodes is recommended for its high specificity and low detection limits (0.1–10 µM) . For biological samples, capillary electrophoresis with BDD electrodes allows separation of PQS from structurally similar molecules like HHQ (2-heptyl-4-quinolone) . Ensure sample preparation includes lipid extraction protocols, as PQS is often associated with bacterial membranes or extracellular vesicles .
Q. What are the standard protocols for synthesizing PQS in vitro?
PQS can be synthesized via condensation of anthraniloyl-CoA with heptanoyl-CoA using purified enzymes PqsB, PqsC, and PqsD under aerobic conditions . For chemical synthesis, a modified Friedländer reaction using 2-aminobenzaldehyde and heptanoyl chloride in the presence of HCl yields PQS with >96% purity . Post-synthesis purification involves silica gel chromatography (hexane:ethyl acetate, 7:3), followed by recrystallization in ethanol. Validate purity via HPLC and NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. How should PQS stock solutions be prepared and stored to ensure stability?
Dissolve PQS in DMSO at 10 mM (or higher) to avoid aqueous hydrolysis. Aliquot into sterile, light-protected vials and store at −20°C. Under these conditions, PQS remains stable for 1 month. Avoid freeze-thaw cycles, which accelerate degradation. For in vitro assays, dilute stock solutions in PBS (pH 7.4) immediately before use .
Advanced Research Questions
Q. How can researchers resolve contradictions in PQS-dependent virulence regulation across different P. aeruginosa strains?
Discrepancies in virulence gene expression (e.g., lasR, pqsABCDE) may arise from strain-specific mutations or variations in iron availability. Perform transcriptional profiling (RNA-seq) under controlled iron conditions (e.g., 10 µM FeCl₃) and validate using pqsR (mvfR) knockout strains . Include chelators like EDTA to assess iron dependency. Additionally, quantify extracellular vesicles, as PQS secretion varies with vesicle production .
Q. What experimental designs are optimal for studying PQS-mediated immune modulation in mammalian cells?
To assess immune effects (e.g., IDO expression or kynurenine production), co-culture P. aeruginosa with human macrophages in transwell systems. Use PQS concentrations of 40–80 µM, reflecting physiological levels . Include inhibitors of quorum sensing (e.g., quercetin) as negative controls . For in vivo models, murine infection studies with pqsH mutants (unable to convert HHQ to PQS) can isolate PQS-specific effects .
Q. How can the hierarchical regulation of PQS within the P. aeruginosa QS network be experimentally dissected?
Use dual-reporter systems (e.g., lasB-gfp and pqsE-mCherry) to monitor cross-regulation between the Las, Rhl, and PQS systems . Overexpress lasR or rhlR in pqsR mutants to test for hierarchical dominance. For temporal analysis, microfluidic devices with controlled inducer gradients (e.g., 3-oxo-C12-HSL) can map signal integration dynamics .
Q. What strategies enhance PQS detection in complex microbial communities (e.g., biofilms)?
Combine sonication (20 kHz, 30 sec bursts) with Triton X-100 (0.1%) to disrupt biofilm matrices. Post-extraction, use solid-phase extraction (C18 columns) to isolate PQS from interferents like pyocyanin . Metagenomic profiling (e.g., pqsA gene quantification) can correlate PQS levels with microbial diversity .
Methodological Challenges and Troubleshooting
Q. Why might PQS fail to induce biofilm formation in certain experimental setups?
Biofilm induction is context-dependent. Ensure media contain 1–2% mucin to mimic host conditions. Check for sub-inhibitory antibiotic exposure (e.g., tobramycin), which can suppress QS. Test PQS activity via pqsA promoter-reporter assays to confirm functionality .
Q. How can researchers mitigate PQS cytotoxicity in mammalian cell assays?
Cytotoxicity (IC₅₀ ~50 µM) can confound immune response studies. Use shorter exposure times (<6 hr) or lower concentrations (20–40 µM). Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to reduce ROS-mediated damage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
